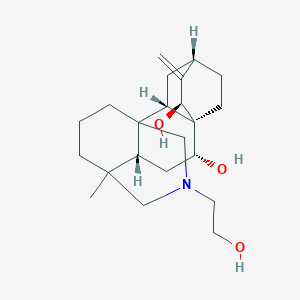

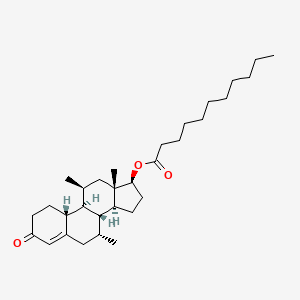

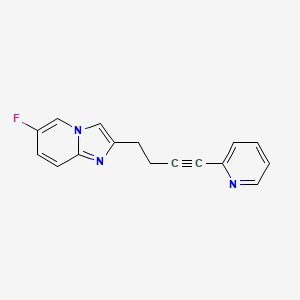

![molecular formula C35H57N3O3 B607195 methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 1471172-27-6](/img/structure/B607195.png)

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

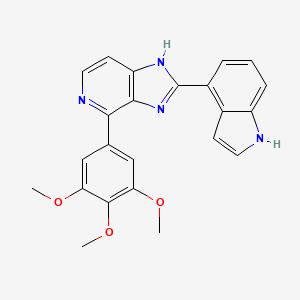

DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase 1B. This compound has shown significant potential in treating metabolic diseases such as diabetes and obesity by enhancing insulin and leptin signaling . Additionally, DPM-1001 has been investigated for its ability to chelate copper, making it a promising candidate for treating Wilson’s disease and other conditions associated with elevated copper levels .

Mechanism of Action

Target of Action

DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies, through modulation of different signaling pathways .

Mode of Action

DPM-1001 interacts with the C-terminus of PTP1B in an ion-dependent manner . It shares similar inhibitory mechanisms with trodusquemine, a known PTP1B inhibitor .

Biochemical Pathways

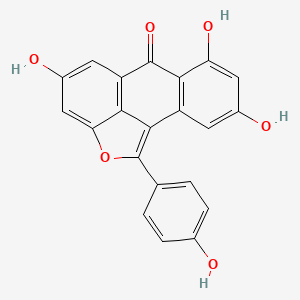

PTP1B is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . Therefore, an inhibitor of PTP1B, such as DPM-1001, would be expected to promote signaling through insulin and leptin receptors .

Pharmacokinetics

DPM-1001 is orally bioavailable . It also chelates copper, which enhances its potency as a PTP1B inhibitor . .

Result of Action

DPM-1001 has displayed anti-diabetic properties that were associated with enhanced signaling through insulin and leptin receptors in animal models of diet-induced obesity . It improved the viability of cells exposed to high copper .

Action Environment

While the specific environmental factors influencing DPM-1001’s action are not detailed in the available resources, it’s known that environmental factors can significantly impact the efficacy and stability of drugs. These factors can include temperature, pH, and the presence of other substances that might interact with the drug. In the case of DPM-1001, its ability to chelate copper suggests that its efficacy could be influenced by the copper levels in the body .

Preparation Methods

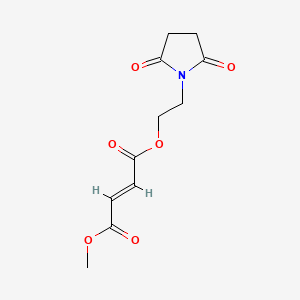

Synthetic Routes and Reaction Conditions: DPM-1001 is synthesized through a series of chemical reactions involving the formation of a complex molecular structure. The synthesis involves the use of specific reagents and conditions to achieve high purity and yield. The compound is an analog of the specific protein-tyrosine phosphatase 1B inhibitor MSI-1436 .

Industrial Production Methods: Industrial production of DPM-1001 involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps to achieve the desired purity level, typically above 97% .

Chemical Reactions Analysis

Types of Reactions: DPM-1001 undergoes various chemical reactions, including:

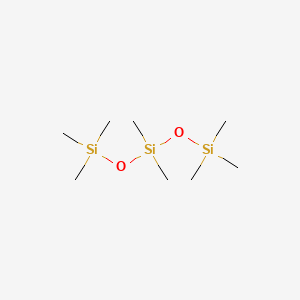

Chelation: DPM-1001 acts as a chelator, binding to copper ions and facilitating their removal from the body.

Common Reagents and Conditions:

Chelation: The chelation reaction involves the interaction of DPM-1001 with copper ions under physiological conditions.

Major Products:

Scientific Research Applications

DPM-1001 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Trodusquemine (MSI-1436): Another protein-tyrosine phosphatase 1B inhibitor with similar inhibitory mechanisms but lower potency compared to DPM-1001.

Compound 2 and Compound 3: Other inhibitors of protein-tyrosine phosphatase 1B with varying degrees of potency and specificity.

DPM-1001 stands out due to its dual functionality as both a protein-tyrosine phosphatase 1B inhibitor and a copper chelator, making it a unique and versatile compound in scientific research and therapeutic applications.

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVANDQULNPITCN-MCVYBXALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.